molecular formula C28H31N3O8 B12312948 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B12312948
M. Wt: 537.6 g/mol
InChI Key: MDMVPESGWBSLND-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound often used in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, both of which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using Fmoc and Boc groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of large-scale reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where protecting groups are involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups are essential for selective reactions.

Biology

In biological research, it is used to study protein interactions and enzyme mechanisms. The compound’s structure allows for the creation of peptide libraries for screening purposes.

Medicine

In medicine, it is used in the development of peptide-based drugs. Its ability to protect amino groups makes it valuable in the synthesis of therapeutic peptides.

Industry

In the industrial sector, it is used in the production of various chemicals and materials. Its role in peptide synthesis makes it crucial for the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves the protection of amino groups during peptide synthesis. The Fmoc and Boc groups prevent unwanted reactions, allowing for selective deprotection and subsequent reactions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups.

    Boc-Lys(Fmoc)-OH: Similar structure but with reversed protecting groups.

    Fmoc-Gly-OH: A simpler compound with only the Fmoc group.

Uniqueness

The uniqueness of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate lies in its dual protecting groups, which provide versatility in synthetic applications. Its structure allows for selective reactions, making it valuable in complex peptide synthesis.

Properties

Molecular Formula

C28H31N3O8

Molecular Weight

537.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C28H31N3O8/c1-28(2,3)38-26(35)29-15-14-22(25(34)39-31-23(32)12-13-24(31)33)30-27(36)37-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)(H,30,36)

InChI Key

MDMVPESGWBSLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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